molecular formula C8H14N2O3 B15234633 Ethyl 3-oxo-1,4-diazepane-1-carboxylate

Ethyl 3-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B15234633
M. Wt: 186.21 g/mol
InChI Key: ZVWQGABLKNFRAW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of ethyl 1,4-diazepane-1-carboxylate with an appropriate oxidizing agent to introduce the keto group at the 3-position. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-oxo-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-oxo-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular targets and versatile chemical reactivity.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 3-oxo-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)10-5-3-4-9-7(11)6-10/h2-6H2,1H3,(H,9,11)

InChI Key

ZVWQGABLKNFRAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCNC(=O)C1

Origin of Product

United States

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